Home > Products > Screening Compounds P28700 > 4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide - 852155-18-1

4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide

Catalog Number: EVT-2950949
CAS Number: 852155-18-1
Molecular Formula: C20H22N2O3
Molecular Weight: 338.407
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-{[(1S,3R)-1-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxy-3-methyl-4-oxobutyl]amino}-4-oxobutanoate)-(N-pentanoyl-N-{[2'-(1H-tetrazol-1-id-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate) Trisodium

Compound Description: This compound is a complex organic salt described in a patent for its preparation. [] The patent focuses on the specific procedure for synthesizing the compound and its various polymorphic forms, but does not delve into its biological activity or purpose.

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] It displays dose- and time-dependent pharmacokinetics in humans, attributed to the inhibitory effect of its metabolite, O-desethylated AMG 487 (M2), on CYP3A enzymes.

(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

Compound Description: This compound is a chiral carboxylic acid whose crystal structure has been determined. [] The publication focuses on the crystallographic analysis and does not discuss biological activity.

7-{2-[4-(4-Methoxy­phen­yl)piperazin-1-yl]eth­oxy}‐4‐methyl‐2H‐chromen-2‐one monohydrate

Compound Description: This compound is a chromen-2-one derivative that exhibits α1-adrenoceptor antagonistic activity in in vitro animal experiments. [] Its crystal structure reveals hydrogen bonding and π–π stacking interactions.

2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide

Compound Description: This compound is a key intermediate in the synthesis of vardenafil, a drug used to treat erectile dysfunction. [] The publication focuses on its synthetic preparation but does not discuss its biological activity.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

Compound Description: TG100435 is a novel, multi-targeted, orally active protein tyrosine kinase inhibitor with promising anticancer activity. [, , ] It exhibits favorable pharmacokinetic properties in preclinical models.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

Compound Description: TG100855 is the primary N-oxide metabolite of TG100435 and exhibits even more potent tyrosine kinase inhibitory activity than its parent compound. [, , ]

4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one

Compound Description: This compound is a simple chromen-2-one derivative whose crystal structure has been elucidated. [] The publication focuses on its crystallographic features and does not discuss biological activity.

4-Bromo-5-ethoxy-3-methyl-5- (naphthalen- 1-yl)- 1-tosyl- 1H-pyrrol-2(5H)-one

Compound Description: This compound is a pyrrol-2(5H)-one derivative whose crystal structure has been determined. [] The publication focuses on its crystallographic analysis and does not discuss biological activity.

Relevance: While this compound possesses an ethoxy substituent, its core structure and overall complexity are significantly different from 4-ethoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide. [] The publication does not directly compare or relate this compound's activity to the target compound. Therefore, its inclusion is based on the presence of a common structural element rather than a direct structure-activity relationship.

(S)-2-(2-Benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic Acid (GI 262570)

Compound Description: GI 262570 is a peroxisome proliferator-activated receptor-γ (PPAR-γ) activator that induces hindquarters vasodilation in rats. [] Its mechanism does not involve α- or β2-adrenoceptors, and it does not affect nitric oxide release.

2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H- benzimidazole-7-carboxylic acid (CV-11974)

Compound Description: CV-11974 is the active metabolite of TCV-116, a potent and long-acting angiotensin II subtype-1 receptor antagonist. [, , ] It demonstrates potent antihypertensive effects in various hypertensive rat models.

N-((6-chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine

Compound Description: This is a pyridine-based compound with a confirmed crystal structure. [] The research paper focuses on its synthesis and crystal structure analysis and doesn't elaborate on its biological activity.

Relevance: Although this compound has an ethoxy group similar to 4-ethoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide, its core structure is fundamentally different. [] The two compounds belong to different chemical classes with likely disparate biological profiles. The study does not mention any relation or comparison to the target compound.

2-Ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (Series 3)

Compound Description: This series of compounds represents a group of 1,2,4-triazole derivatives designed as potential aldose reductase (AR) inhibitors with possible antidiabetic properties. [] The research highlights their synthesis, characterization, and in vitro antibacterial activities. Additionally, it includes molecular docking studies examining their interactions with the AR enzyme.

Relevance: While these compounds share the ethoxyphenyl motif with 4-ethoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide, their core structures differ significantly. [] Notably, they include a 1,2,4-triazole ring and a benzenesulfonate group absent in the target compound. Despite this difference, their exploration as potential AR inhibitors suggests a shared interest in exploring the bioactivity of compounds with this specific structural motif.

Compound Description: This compound is a pyrazole derivative studied for its unique water-mediated self-assembly properties. [] The research focuses on its crystal structure analysis, highlighting its ability to act as a preorganized host molecule for water molecules through various hydrogen bonding interactions.

Relevance: Although this compound shares an ethoxyphenyl motif with 4-ethoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide, its core structure is fundamentally different, featuring a pyrazole ring and a benzoimidazole group. [] The study primarily focuses on its supramolecular chemistry and doesn't relate it to the target compound or its biological activity.

N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides

Compound Description: This group of compounds represents a series of Factor Xa inhibitors with varying P1 groups. [] Their structure-activity relationship (SAR) within the S1 binding pocket of Factor Xa has been extensively investigated using crystal structures and molecular modeling.

Relevance: Although this series shares the 2-oxopyrrolidine ring with 4-ethoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide, they significantly differ in other structural aspects. [] Notably, they include a sulfonamide group and a morpholine ring absent in the target compound. The publication focuses solely on their Factor Xa inhibitory activities and doesn't establish a direct link to 4-ethoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide or its biological profile.

Properties

CAS Number

852155-18-1

Product Name

4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide

IUPAC Name

4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.407

InChI

InChI=1S/C20H22N2O3/c1-2-25-18-12-10-16(11-13-18)20(24)22(17-7-4-3-5-8-17)15-21-14-6-9-19(21)23/h3-5,7-8,10-13H,2,6,9,14-15H2,1H3

InChI Key

PFZVAZXVMJMVHR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.